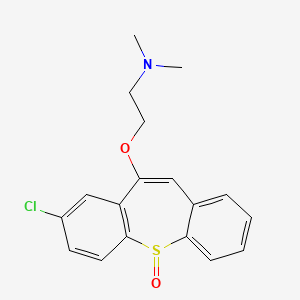
7-クロロ-1,2,3,4-テトラヒドロキノリン
概要
説明
7-Chloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10ClN and a molecular weight of 167.63500 . It is a derivative of tetrahydroquinoline, a class of compounds that form an important part of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has garnered significant attention in recent years due to their potential as precursors for various alkaloids displaying multifarious biological activities . Various synthetic strategies have been developed for constructing the core scaffold of these compounds . For instance, a new 1,2,3,4-tetrahydroquinoline hybrid of ibuprofen was synthesized by acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a chlorine atom at the 7th position . Tetrahydroquinolines are a class of isoquinoline alkaloids, which are a large group of natural products .
Physical and Chemical Properties Analysis
7-Chloro-1,2,3,4-tetrahydroquinoline is a solid compound. It should be stored in a dark place, sealed in dry conditions, and at room temperature . The exact boiling point, melting point, and density are not available in the search results .
科学的研究の応用
位置選択的N1-置換3-アミノ-1,2,4-トリアゾールの合成
7-クロロ-1,2,3,4-テトラヒドロキノリンは、位置選択的N1-置換3-アミノ-1,2,4-トリアゾールの合成に利用できます。 この方法は、構造的多様性を持つ化合物を迅速に合成することを可能にし、潜在的な生物活性を持つ化合物の創出に不可欠です .
農薬用途
この化合物は、その構造的特性により、農薬分野で用途を見出しています。 農薬製品の製剤における前駆体または有効成分となる可能性があります .
製薬分野
製薬分野では、7-クロロ-1,2,3,4-テトラヒドロキノリンは、様々な病原体や神経変性疾患に対する潜在的な生物活性のために有益です。 医薬品の合成における重要な中間体として役立ちます .
染料分野
この化合物のユニークな構造は、染料業界での使用に適しています。 様々な用途に特化した新しい染料の開発に貢献できます .
抗菌活性と抗マラリア活性
最近の研究では、7-クロロ-1,2,3,4-テトラヒドロキノリンの新規誘導体を合成し、その抗菌活性と抗マラリア活性を評価することに重点が置かれています。 これは、感染症の治療法を開発する上での重要性を示しています .
抗がん活性
この化合物は、潜在的な抗がん特性についても研究されています。 新しい誘導体を作り、それらの癌細胞に対する有効性を評価することにより、研究者たちは、新規の抗がん療法を開発することを目指しています .
Safety and Hazards
The safety information for 7-Chloro-1,2,3,4-tetrahydroquinoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
将来の方向性
The future directions for research on 7-Chloro-1,2,3,4-tetrahydroquinoline and similar compounds could involve the development of new synthetic strategies and the exploration of their biological potential. The C(1)-functionalization of tetrahydroquinolines via multicomponent reactions is one area that has been highlighted recently . Additionally, the biological potential of tetrahydroisoquinoline analogs and their structural–activity relationship (SAR) could be further explored .
作用機序
Target of Action
Tetrahydroquinolines, a class of compounds to which 7-chloro-1,2,3,4-tetrahydroquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s worth noting that tetrahydroquinolines can act as inhibitors of radical chain oxidation of organic compounds
Biochemical Pathways
Given the potential antioxidant properties of tetrahydroquinolines , it’s plausible that this compound could impact pathways related to oxidative stress and radical chain oxidation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-1,2,3,4-tetrahydroquinoline is currently unavailable. The compound is a solid at room temperature and should be stored in a dark, dry place . These characteristics may influence its bioavailability and pharmacokinetics.
Result of Action
Given the potential antioxidant properties of tetrahydroquinolines , it’s possible that this compound could help to mitigate oxidative stress at the molecular and cellular levels.
Action Environment
The compound’s stability may be affected by exposure to light, hence the recommendation to store it in a dark place .
特性
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEIRFXVLXAKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516324 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90562-35-9 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the biphenyl group in (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline?
A2: The research states that the biphenyl group occupies an axial position relative to the tetrahydroquinoline ring system []. Additionally, the two rings of the biphenyl group are nearly coplanar, with a dihedral angle of 2.65° between them []. This information contributes to understanding the overall three-dimensional structure of the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
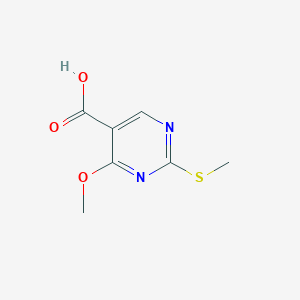

![Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1367265.png)
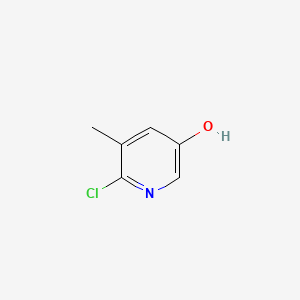
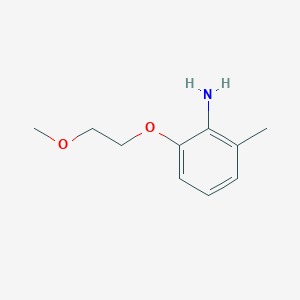
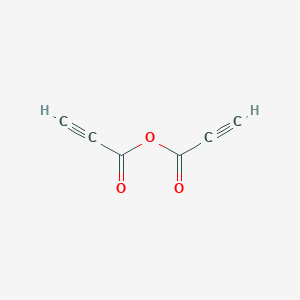
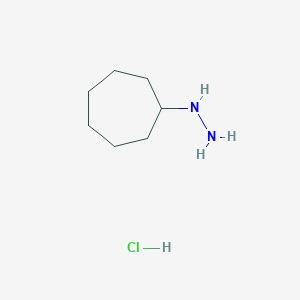


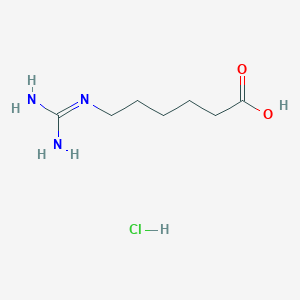
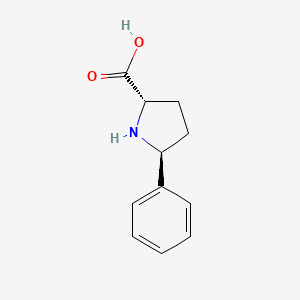
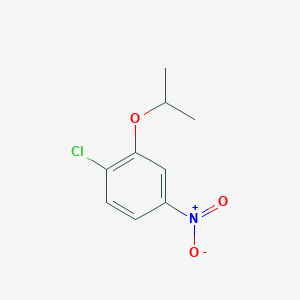
![Methyl 4-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1367285.png)
